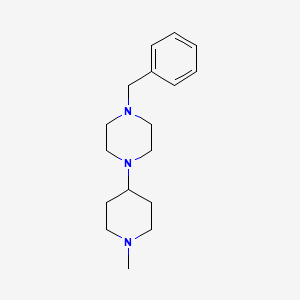![molecular formula C19H21NO B3853816 5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one](/img/structure/B3853816.png)
5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one
描述
5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one, also known as DPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPI is a synthetic compound that belongs to the family of indanones and is commonly used as a research tool to study the mechanisms of action of various biological processes.
科学研究应用
5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one has a wide range of scientific research applications, particularly in the field of neuroscience. It has been used as a research tool to study the mechanisms of action of various biological processes such as neurotransmitter release, receptor activation, and ion channel function. This compound has also been used to study the role of calcium in cellular signaling and to investigate the effects of drugs on intracellular calcium levels.
作用机制
5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one acts as a potent inhibitor of the plasma membrane calcium ATPase (PMCA), which is a calcium pump that regulates intracellular calcium levels. By inhibiting PMCA, this compound increases intracellular calcium levels, which can lead to various physiological effects such as muscle contraction, neurotransmitter release, and gene expression. This compound has also been shown to inhibit the activity of other calcium pumps such as the sarcoplasmic reticulum calcium ATPase (SERCA) and the Na+/Ca2+ exchanger (NCX).
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, particularly on the nervous system. It has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This compound has also been shown to affect the activity of ion channels such as voltage-gated calcium channels and NMDA receptors. In addition, this compound has been shown to induce apoptosis in various cell types, including cancer cells.
实验室实验的优点和局限性
5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one has several advantages as a research tool. It is a potent and selective inhibitor of PMCA, which makes it a valuable tool for studying the role of calcium in cellular signaling. This compound is also relatively stable and can be easily synthesized in the lab. However, this compound has some limitations as a research tool. It has been shown to have off-target effects on other calcium pumps, which can complicate the interpretation of experimental results. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
5-{3-[1-(dimethylamino)ethyl]phenyl}indan-1-one has several potential future directions for research. One direction is to investigate the effects of this compound on other biological processes such as apoptosis and gene expression. Another direction is to develop more potent and selective inhibitors of PMCA that can be used as research tools. Finally, this compound could be used as a lead compound for the development of drugs that target calcium pumps for the treatment of various diseases such as cancer and neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a potent and selective inhibitor of PMCA, which makes it a valuable tool for studying the role of calcium in cellular signaling. This compound has several advantages as a research tool, but also has some limitations. Future research directions for this compound include investigating its effects on other biological processes and developing more potent and selective inhibitors of PMCA.
属性
IUPAC Name |
5-[3-[1-(dimethylamino)ethyl]phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13(20(2)3)14-5-4-6-15(11-14)16-7-9-18-17(12-16)8-10-19(18)21/h4-7,9,11-13H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGLIUNKDSFPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=O)CC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(diethylamino)-3-(2-methoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3853743.png)
![4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}butyl)phenol](/img/structure/B3853748.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B3853775.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(2-methoxyphenyl)piperazine](/img/structure/B3853808.png)
![1-(4-{4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3853814.png)
![N-[(3-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853821.png)
![2-[benzyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B3853826.png)

![[1-(3-pyridinylmethyl)-3-piperidinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3853841.png)
![ethyl 4-[(3-chloro-2-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B3853842.png)
![1-ethyl-N-[2-(1-piperidinyl)ethyl]-4-piperidinamine](/img/structure/B3853848.png)